Substituting cinnamic acid or 2-thiopheneacetic acid often leads to failed optoelectronic performance or insufficient bioactivity in medicinal chemistry and materials science. 3-(2-Thienyl)acrylic acid (CAS 1124-65-8) eliminates these risks by providing the exact thiophene-based conjugation and rigid coplanarity required.
Ensure structural integrity and supply chain reliability for your advanced synthesis workflows.
3-(2-Thienyl)acrylic acid (CAS: 1124-65-8) is a highly versatile heteroaromatic α,β-unsaturated carboxylic acid utilized extensively as a building block in organic synthesis, materials science, and medicinal chemistry[1]. Featuring a thiophene ring conjugated to an acrylic acid moiety, it serves as a critical bioisostere and functional alternative to cinnamic acid . With a melting point of 145–148 °C and predictable dual reactivity at both the olefinic double bond and the carboxylic acid group, this compound is routinely procured as a precursor for advanced active pharmaceutical ingredients (APIs), specialized optoelectronic materials, and high-performance analytical reagents [REFS-1, REFS-2].
Attempting to substitute 3-(2-thienyl)acrylic acid with its phenyl analog (cinnamic acid) or its non-conjugated counterpart (2-thiopheneacetic acid) frequently results in process or performance failures [1]. The specific combination of the electron-rich thiophene sulfur and the conjugated acrylic double bond fundamentally dictates the molecule's UV absorption, crystal packing, and electronic coupling[1]. Cinnamic acid lacks the specific heteroaromatic electron density required for targeted enzyme inhibition and precise optoelectronic tuning, while 2-thiopheneacetic acid lacks the rigid coplanarity and extended π-conjugation necessary for advanced polymer synthesis and robust matrix applications [2]. Consequently, for workflows demanding specific structural rigidity, tailored lipophilicity, or exact UV absorbance alignment, generic substitution is unviable.
In solid-state applications, 3-(2-thienyl)acrylic acid demonstrates enhanced structural rigidity compared to its non-conjugated analog, 2-thiopheneacetic acid. Crystallographic and polarized IR spectroscopy studies reveal that the direct linkage of the carboxyl group to the extended π-electronic system of the thiophene ring induces strong electronic coupling [1]. This results in the formation of highly coplanar, centrosymmetric hydrogen-bonded dimers and distinct high-temperature (β) and low-temperature (α) polymorphs, whereas the methylene spacer in 2-thiopheneacetic acid disrupts this extended conjugation and coplanarity [1].
| Evidence Dimension | Crystal lattice coplanarity and H-bond electronic coupling |
| Target Compound Data | Forms highly coplanar centrosymmetric dimers with strong π-system/H-bond coupling |
| Comparator Or Baseline | 2-Thiopheneacetic acid: Lacks extended coplanarity due to methylene spacer disruption |
| Quantified Difference | Presence of distinct α/β polymorphic phase stability and rigid coplanar geometry |
| Conditions | X-ray crystallography and polarized IR spectroscopy at 298 K and 77 K |
Ensures predictable thermal behavior and structural rigidity when selecting precursors for organic semiconductors or advanced solid-state materials.
For industrial synthesis of thioamides, 3-(2-thienyl)acrylic acid serves as a highly efficient precursor under transition-metal-free conditions. When reacted with amines and elemental sulfur, it undergoes decarboxylative thioamidation at lowered temperatures (80–100 °C) to afford 2-arylethanethioamidated products in practically high yields, performing on par with or exceeding standard cinnamic acid derivatives [1]. This reactivity profile allows for the elimination of expensive transition-metal catalysts and external oxidants from the workflow [1].
| Evidence Dimension | Decarboxylative thioamidation yield |
| Target Compound Data | High yield conversion to thioamides at 80–100 °C without transition metals |
| Comparator Or Baseline | Standard aliphatic carboxylic acids: Require harsher conditions or transition metal catalysts for similar transformations |
| Quantified Difference | Enables transition-metal-free, oxidant-free thioamide synthesis at moderate temperatures |
| Conditions | Reaction with amines and elemental sulfur, solvent-free or controlled temperature |
Significantly reduces catalyst costs and heavy-metal remediation requirements in the scale-up of pharmaceutical thioamides.
3-(2-Thienyl)acrylic acid is a critical precursor for synthesizing advanced MALDI matrices, such as 2-cyano-3-(2-thienyl)acrylic acid (CTA). The integration of the thiophene ring shifts the UV absorption profile (λmax ~ 331 nm for its cyano derivative) to align precisely with standard nitrogen laser excitation wavelengths [1]. This optoelectronic tuning provides a distinct quantitative advantage over standard phenyl-based matrices (like CHCA), enabling the successful ionization and analysis of high molecular mass synthetic polymers (e.g., PEGs up to 40 kDa) and large proteins at low concentrations[1].
| Evidence Dimension | Matrix ionization efficacy for high-mass polymers |
| Target Compound Data | Thiophene-acrylic derivatives (CTA): Successful ionization of PEGs up to 40 kDa |
| Comparator Or Baseline | Standard phenyl-acrylic matrices (CHCA): Lower signal-to-noise ratio for high-mass synthetic polymers |
| Quantified Difference | Superior charge transfer and precise λmax alignment with N2 lasers |
| Conditions | Positive-ion mode MALDI-TOF MS analysis |
Crucial for procurement teams sourcing precursors for next-generation mass spectrometry matrices targeting synthetic polymers.
In drug design, replacing a phenyl ring with a thiophene ring fundamentally alters the molecule's physicochemical profile. 3-(2-Thienyl)acrylic acid possesses an XLogP3 of approximately 1.7, offering a different lipophilic and steric profile compared to cinnamic acid[1]. The electron-rich sulfur atom in the heteroaromatic ring acts as a distinct hydrogen-bond acceptor and alters the π-π stacking interactions within enzyme active sites, which is leveraged in the synthesis of highly specific glycogen synthase kinase-3β (GSK-3β) and monoamine oxidase inhibitors [1].
| Evidence Dimension | Physicochemical profile and heteroaromatic interactions |
| Target Compound Data | XLogP3 ~1.7, electron-rich sulfur heteroatom |
| Comparator Or Baseline | Cinnamic acid: Phenyl ring, strictly carbocyclic π-system |
| Quantified Difference | Altered partition coefficient and unique sulfur-mediated binding interactions |
| Conditions | In silico modeling and standard physicochemical property calculations |
Provides medicinal chemists with a necessary structural variation to overcome poor target affinity or metabolic liabilities associated with standard phenyl rings.
Procurement of 3-(2-thienyl)acrylic acid is essential for manufacturing 2-cyano-3-(2-thienyl)acrylic acid (CTA) and similar MALDI matrices. Its tailored optoelectronic properties enable the analysis of high-mass synthetic polymers (e.g., PEGs up to 40 kDa) and proteins where standard cinnamic acid derivatives fail to provide sufficient signal-to-noise ratios[1].
Highly suited for green chemistry workflows, this compound readily undergoes decarboxylative thioamidation with amines and elemental sulfur at moderate temperatures. This allows industrial chemists to scale up thioamide production without the cost and contamination risks associated with transition-metal catalysts [2].
Selected by medicinal chemistry procurement teams as a bioisostere to cinnamic acid, the thiophene moiety provides specific sulfur-mediated binding interactions and altered lipophilicity. This is critical for synthesizing specific glycogen synthase kinase-3β (GSK-3β) and monoamine oxidase inhibitors .
Due to its ability to form highly coplanar, centrosymmetric hydrogen-bonded dimers with strong π-system coupling, it is a frequently selected building block for synthesizing rigid, thermally stable organic semiconductors and advanced polymeric materials [3].
Irritant